Thiazole-5-carbonitrile basic properties
Thiazole-5-carbonitrile basic properties
An In-Depth Technical Guide to Thiazole-5-carbonitrile: Core Properties and Applications
Abstract
Thiazole-5-carbonitrile is a pivotal heterocyclic building block in modern chemical research, bridging the fields of medicinal chemistry and materials science. This guide provides an in-depth analysis of its fundamental properties, synthesis, and reactivity from an application-focused perspective. We delve into the causality behind its synthetic pathways, particularly the Hantzsch synthesis, and explore the chemical versatility endowed by its nitrile functionality. This document is structured to serve as a practical and authoritative resource for researchers, offering detailed, self-validating experimental protocols for synthesis and characterization, comprehensive spectroscopic data, and a critical examination of its utility in the development of novel therapeutic agents and functional materials.
Introduction: The Strategic Importance of the Thiazole Scaffold
The thiazole ring is a "privileged scaffold" in drug discovery, a five-membered heterocyclic motif containing sulfur and nitrogen that is a cornerstone in numerous natural products and FDA-approved pharmaceuticals.[1][2] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have established it as a critical pharmacophore. When functionalized at the C5 position with an electron-withdrawing nitrile group, the resulting molecule, thiazole-5-carbonitrile, becomes an exceptionally versatile intermediate.
The nitrile group not only modulates the electronic character of the thiazole ring but also serves as a synthetic handle for a variety of chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, or cycloaddition reactions to form other heterocyclic systems.[3][4] This synthetic flexibility allows for the systematic elaboration of the core scaffold, a crucial process in structure-activity relationship (SAR) studies. Consequently, thiazole-5-carbonitrile is a sought-after precursor for developing antiviral agents, anticancer therapeutics, and electron-deficient materials for organic electronics.[3][5] This guide aims to provide the foundational knowledge required to harness the full potential of this valuable compound.
Core Physicochemical Properties
The physical and chemical properties of a starting material dictate its handling, storage, and reaction conditions. Thiazole-5-carbonitrile is a stable, crystalline solid under standard conditions, with solubility characteristics that make it amenable to a range of common organic solvents.
| Property | Value | Source(s) |
| CAS Number | 25742-12-5 | [6] |
| Molecular Formula | C₄H₂N₂S | PubChem |
| Molecular Weight | 110.14 g/mol | PubChem |
| Appearance | Crystalline solid | [3] |
| Melting Point | 75-80 °C | [3] |
| Boiling Point | 180-190 °C (at 760 mmHg) | [3] |
| Solubility | Moderately soluble in DMF and acetonitrile; limited water solubility. | [3] |
Spectroscopic Characterization: An Analytical Framework
Table 2: Expected Spectroscopic Data for Thiazole-5-carbonitrile
| Technique | Expected Features | Rationale & Comparative Data |
|---|---|---|
| ¹H NMR | δ 9.1-9.3 (s, 1H, H2), δ 8.7-8.9 (s, 1H, H4) | The protons on the thiazole ring are in an aromatic environment and are deshielded. The electron-withdrawing nitrile group at C5 will strongly deshield the adjacent H4 proton. The H2 proton is adjacent to both S and N atoms. For comparison, protons on unsubstituted thiazole appear at δ ~8.9 (H2), ~7.9 (H4), and ~7.4 (H5) ppm.[8] |
| ¹³C NMR | δ 155-160 (C2), δ 150-155 (C4), δ 115-120 (C≡N), δ 110-115 (C5) | Aromatic carbons appear in the δ 100-160 ppm range.[10] The nitrile carbon is typically found around δ 115-120 ppm. The C5 carbon, directly attached to the nitrile, will be significantly shifted. In thiazole-4-carbonitrile, the nitrile carbon appears at δ 114.5 ppm and the ring carbons at δ 157.4, 133.6, and 125.9 ppm.[7] |
| FT-IR (cm⁻¹) | ~3100 (C-H stretch, aromatic), ~2230 (C≡N stretch, strong), ~1500 (C=N stretch), ~1450 (C=C stretch) | The nitrile (C≡N) stretch is a sharp, strong, and highly characteristic absorption in the 2260-2220 cm⁻¹ region.[11] Aromatic C-H stretching occurs above 3000 cm⁻¹. Ring vibrations (C=N, C=C) appear in the 1600-1400 cm⁻¹ fingerprint region.[12][13] |
| Mass Spec (EI) | M⁺ at m/z 110. Key fragments from loss of HCN (m/z 83) or retro-synthetic cleavage. | The molecular ion peak corresponding to the molecular weight (110.14) should be clearly visible. Electron impact ionization will likely induce fragmentation of the ring and loss of stable neutral molecules like hydrogen cyanide. |
Protocol 1: Standard Operating Procedure for Spectroscopic Validation
This protocol ensures a self-validating workflow for confirming the identity and purity of synthesized thiazole-5-carbonitrile.
1. Sample Preparation:
- NMR: Accurately weigh 5-10 mg of the dried, purified product and dissolve in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- FT-IR: Place a small, neat amount of the crystalline solid directly onto the diamond crystal of an ATR-FTIR spectrometer.
- MS: Prepare a dilute solution (~1 mg/mL) in a volatile solvent like methanol or acetonitrile for analysis by ESI or EI-MS.
2. Data Acquisition:
- ¹H & ¹³C NMR: Acquire spectra on a spectrometer operating at a minimum of 400 MHz for protons. For ¹³C NMR, ensure a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, as the quaternary C5 and nitrile carbons will have weak signals.
- FT-IR: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Perform a background scan first.
- HRMS: Obtain a high-resolution mass spectrum to confirm the elemental composition. The measured mass should be within 5 ppm of the calculated exact mass (C₄H₂N₂S).
3. Data Analysis & Validation:
- Cross-Verification: The acquired data must be mutually consistent. The molecular formula confirmed by HRMS must match the integration and number of signals in the NMR spectra.
- Comparison to Expected Values: Compare the observed chemical shifts and IR absorption frequencies with the expected values in Table 2.
- Purity Assessment: The ¹H NMR spectrum is the primary tool for purity assessment. The absence of significant signals other than those for the product, solvent, and TMS indicates high purity.
Chemical Synthesis: A Rational Approach
The construction of the thiazole ring is most reliably achieved via the Hantzsch thiazole synthesis , a robust condensation reaction between an α-halocarbonyl compound and a thioamide.[14][15] For thiazole-5-carbonitrile, this translates to a retrosynthetic disconnection to thioformamide and an α-halo-α-formylacetonitrile (or a synthetic equivalent).
Caption: Workflow for Hantzsch Synthesis and Purification.
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, dissolve thioformamide (1.0 eq) in 30 mL of ethanol.
-
Addition of Reagent: To the stirring solution, add 2-chloro-3-oxopropanenitrile (1.05 eq) portion-wise over 5 minutes. Causality Note: A slight excess of the halo-nitrile ensures full consumption of the more valuable thioformamide.
-
Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC. The reaction proceeds via an initial S-alkylation (SN2), followed by intramolecular cyclization of the nitrogen onto the carbonyl, and subsequent dehydration to form the aromatic thiazole ring. [2][15]4. Isolation: After completion, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of a saturated sodium bicarbonate solution to neutralize any generated acid.
-
Filtration: A precipitate should form. Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold water (2 x 20 mL).
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield pure crystalline thiazole-5-carbonitrile.
-
Validation: Dry the purified product under vacuum. Confirm its identity and purity using the methods described in Protocol 1 (MP, NMR, IR).
Reactivity and Synthetic Utility
Thiazole-5-carbonitrile is a bifunctional molecule; its reactivity is defined by both the thiazole ring and the nitrile group. The electron-withdrawing nature of the nitrile group deactivates the ring toward electrophilic substitution but activates it for certain nucleophilic attacks. The true synthetic power, however, lies in the transformations of the nitrile group itself.
Key Transformations
The nitrile moiety is a versatile functional group that can be converted into several other key functionalities, making it an ideal synthetic linchpin. [3][4][16]
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed first to a carboxamide and then, with more vigorous heating, to a carboxylic acid. This is a primary route to creating amide- and ester-linked derivatives for biological screening. [16][17]* Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine (aminomethyl group). [4]Milder reagents like DIBAL-H can achieve a partial reduction to an aldehyde. [16]* Organometallic Addition: Grignard reagents or organolithiums can add to the electrophilic carbon of the nitrile to form ketones after aqueous workup. [17]* Cycloaddition: The nitrile can participate as a dipolarophile in [3+2] cycloaddition reactions with reagents like sodium azide to form tetrazole rings, creating novel bicyclic systems. [3]
Caption: Key reaction pathways of Thiazole-5-carbonitrile.
Applications in Research and Development
The value of thiazole-5-carbonitrile is demonstrated by its application as a key intermediate in fields demanding high chemical novelty and specificity.
-
Pharmaceutical Research: It serves as a foundational building block for creating libraries of compounds for high-throughput screening. The conversion of the nitrile to a carboxylic acid allows for coupling with various amines to produce thiazole-5-carboxamides, a class of compounds investigated for anticancer and other therapeutic activities. [3]Its role as a precursor to antivirals is also noted. [3]* Materials Science: The electron-withdrawing nature of the nitrile group makes the thiazole-5-carbonitrile scaffold an electron-deficient system. This property is exploited in the design of organic semiconductors and other materials for organic electronics, where precise tuning of electron transport properties is critical. [3]
Safety and Handling
Scientific integrity demands rigorous safety protocols. Thiazole-5-carbonitrile presents several hazards that necessitate careful handling in a controlled laboratory environment.
-
GHS Hazards: The compound is classified as harmful if swallowed, inhaled, or in contact with skin. It causes skin irritation and serious eye irritation, and may cause respiratory irritation. [PubChem]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and sources of heat. [3]
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